molecular formula C17H13ClFN3O3 B193446 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 788136-89-0

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No. B193446
M. Wt: 361.8 g/mol
InChI Key: ANGPUOTYQQFHKN-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

A suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate (2.52 g), 3-chloro-4-fluoroaniline (1.49 g) and isopropanol (60 mL) was stirred at 88° C. for 5 h. The reaction mixture was cooled to room temperature, filtered to afford the desired compound as a solid (2.51 g, 81.00%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2Cl)(=[O:3])[CH3:2].[Cl:18][C:19]1[CH:20]=[C:21]([CH:23]=[CH:24][C:25]=1[F:26])[NH2:22]>C(O)(C)C>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2[NH:22][C:21]1[CH:23]=[CH:24][C:25]([F:26])=[C:19]([Cl:18])[CH:20]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)Cl
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
was stirred at 88° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=CC(=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.